

Pocapavir-d3: A Deep Dive into Capsid Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

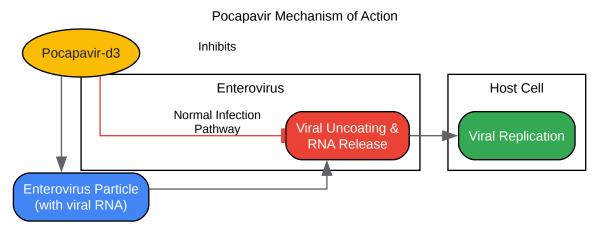
This technical guide provides a comprehensive overview of the binding affinity and kinetics of **pocapavir-d3**, a potent capsid-binding inhibitor of enteroviruses. Pocapavir has demonstrated significant antiviral activity against a broad range of enteroviruses, including poliovirus, and is a subject of ongoing research for the treatment of enteroviral infections. This document details the quantitative binding data, experimental methodologies, and the underlying mechanism of action to support further research and development in this field.

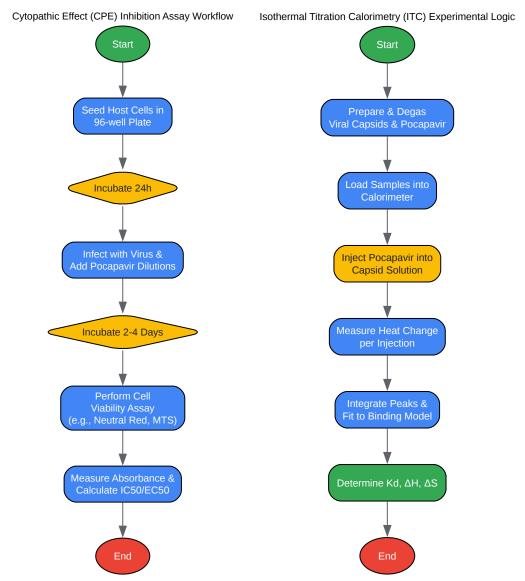
Core Concepts: Mechanism of Action

Pocapavir is a member of a class of antiviral compounds known as capsid inhibitors.[1][2] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein 1 (VP1).[2] This binding event stabilizes the viral capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm.[1][2] By blocking this crucial early step in the viral replication cycle, pocapavir effectively inhibits viral propagation.

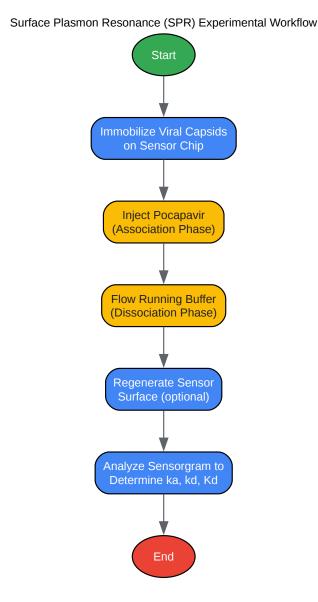
Below is a diagram illustrating the mechanism of action of pocapavir.











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- To cite this document: BenchChem. [Pocapavir-d3: A Deep Dive into Capsid Binding Affinity and Kinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396339#pocapavir-d3-capsid-binding-affinity-and-kinetics]

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